Nucleophilic Substitution Rate: D-Allose Tosylate Occupies a Defined Intermediate Reactivity Tier
The relative rate of nucleophilic substitution of the 3-O-tosyl group with potassium thiobenzoate was determined for a series of 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-hexoses. The allose derivative exhibited an intermediate reaction rate, faster than the glucose and galactose derivatives but slower than the gulose derivative. This establishes a quantitative reactivity ranking: Gulose > Allose > Glucose > Galactose [1].
| Evidence Dimension | Relative rate of nucleophilic substitution (qualitative ranking) |
|---|---|
| Target Compound Data | Intermediate (ranked 2nd of 4) |
| Comparator Or Baseline | 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-gulose (fastest), -α-D-glucose (slower), -α-D-galactose (slowest) |
| Quantified Difference | Reactivity order: Gulose > Allose > Glucose > Galactose |
| Conditions | Reaction with potassium thiobenzoate in dimethylformamide, monitored by 1H NMR |
Why This Matters
This reactivity ranking allows chemists to rationally select the allose tosylate when an intermediate, controlled rate of C3 functionalization is required, avoiding the extreme reactivity of the gulose derivative or the sluggishness of the glucose/galactose analogs.
- [1] Heap, J. M.; Owen, L. N. Thio-sugars. Part V. Rates of the nucleophilic substitution reactions of some 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-hexoses with potassium thiobenzoate. J. Chem. Soc. C 1970, 712-714. View Source
